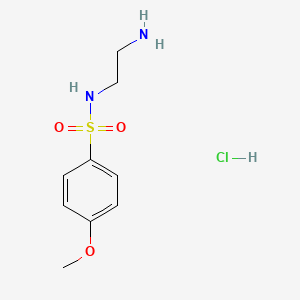
3-(4-Bromophenyl)-3'-trifluoromethylpropiophenone
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-3’-trifluoromethylpropiophenone” is a complex organic molecule. It likely contains a bromophenyl group, a trifluoromethyl group, and a propiophenone group .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, the bromophenyl group might undergo reactions typical of aromatic halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, similar compounds like “3-(4-Bromophenyl)propionic acid” are crystalline powders .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
Compounds with a bromophenyl group, like the one mentioned, are often used in the synthesis of pyrimidine derivatives which have various biological activities .
Neurotoxicity Studies
Derivatives of bromophenyl have been studied for their neurotoxic potentials, which could imply that our compound may also be used in similar neurotoxicity and behavioral studies .
Liquid Crystal Polymer Synthesis
Bromophenyl-based compounds serve as intermediates in the synthesis of polymers with liquid crystal phases, suggesting a potential application in materials science .
Antimicrobial and Anticancer Research
Compounds containing bromophenyl groups have been explored for their pharmacological activities against microbial and cancerous cells, indicating possible use in medical research for drug development .
Mecanismo De Acción
Target of action
The targets of a compound depend on its chemical structure and properties. For instance, compounds containing an indole nucleus are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
The affected pathways would depend on the targets of the compound. For instance, compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLTXZXDLOFNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180742 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-74-5 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

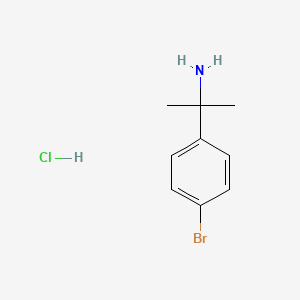
![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)


![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
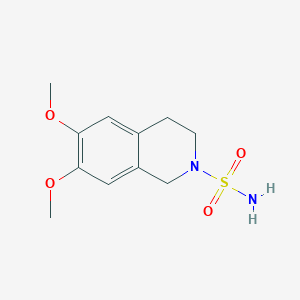
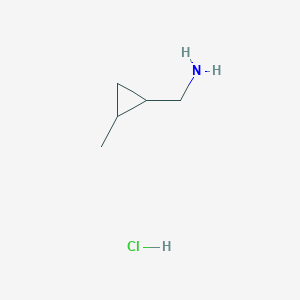
![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
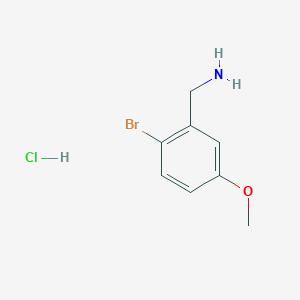
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)
